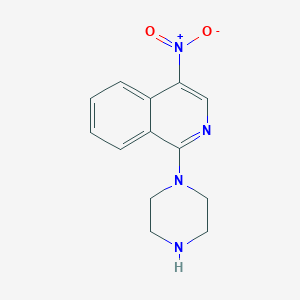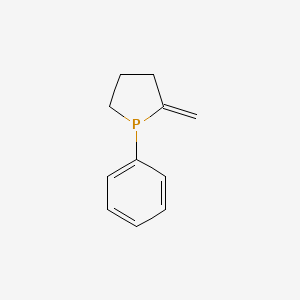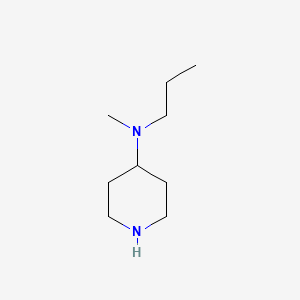
N-methyl-N-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-propylpiperidin-4-amine is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with propyl bromide and methyl iodide under basic conditions to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or quaternary ammonium salts.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-methylpiperidin-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-propylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-methylpiperidin-4-amine
- N-propylpiperidin-4-amine
- Piperidine
Comparison: N-methyl-N-propylpiperidin-4-amine is unique due to the presence of both methyl and propyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-methylpiperidin-4-amine and N-propylpiperidin-4-amine, the dual substitution provides a distinct steric and electronic environment, potentially leading to different pharmacological properties .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-methyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-3-8-11(2)9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
XWFPVKLYWVTYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-{[2-(naphthalen-1-yl)ethyl]amino}benzoate](/img/structure/B8544734.png)
![2-(But-3-ynyl)-7-fluorobenzo[d]oxazole](/img/structure/B8544740.png)

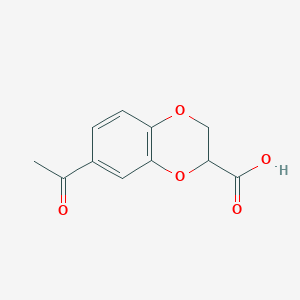

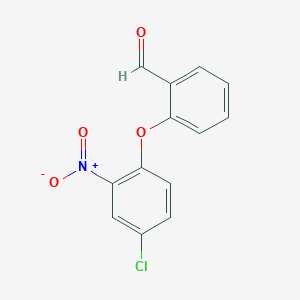
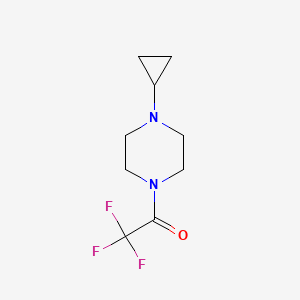
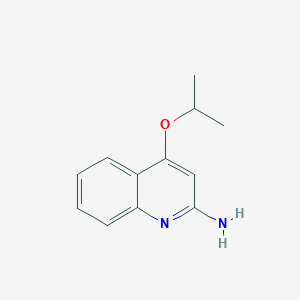
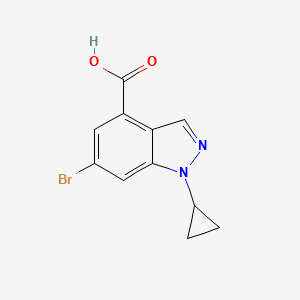
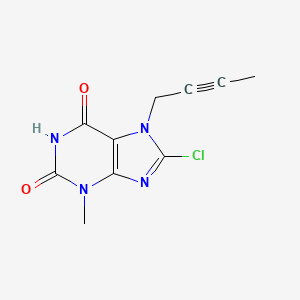
![[3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)
